An In-depth Technical Guide to 2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one
An In-depth Technical Guide to 2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one
A Note on a Niche Chemical Entity
Initial research indicates that 2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one is a specialized chemical compound with limited documentation in readily available scientific literature. This guide, therefore, serves as a comprehensive overview based on established chemical principles and data from structurally analogous compounds. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its predicted properties and reactivity, thereby guiding future research and application.
Molecular Structure and Physicochemical Properties
2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one is a multifaceted molecule featuring a phenyl ketone, a dichlorinated carbon center, and a diethyl acetal functional group. This unique combination of moieties suggests a rich and varied chemical reactivity.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C13H16Cl2O3 | Based on IUPAC Name |
| Molecular Weight | 291.17 g/mol | Calculated from Molecular Formula |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General observation for similar organic molecules |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons) and insoluble in water. | Based on the nonpolar nature of the phenyl and ethoxy groups. |
| Boiling Point | High, likely >250 °C at atmospheric pressure. | Presence of polar functional groups and relatively high molecular weight. |
| Melting Point | If solid, likely in the range of 40-80 °C. | A fluorinated analog, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, has a melting point of 485–487 K (212-214 °C) after reduction of the ketone.[1] |
Synthesis and Spectroscopic Characterization
A related compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one, has been synthesized and used as a precursor for hydrogenation to the corresponding alcohol.[1][5]
Predicted Spectroscopic Data:
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¹H NMR: Protons on the ethoxy groups would appear as a triplet (CH₃) and a quartet (CH₂). The methylene protons adjacent to the carbonyl group would likely be a singlet. The protons of the phenyl group would appear in the aromatic region (7-8 ppm).
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¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (~190-200 ppm), the dichlorinated carbon, the acetal carbon, and the carbons of the ethoxy and phenyl groups.
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1680-1700 cm⁻¹. Other characteristic bands for C-O, C-Cl, and aromatic C-H bonds would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy and chloro groups. The isotopic pattern of the two chlorine atoms would be a key diagnostic feature.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dictated by its three primary functional groups: the phenyl ketone, the α,α-dichloro center, and the diethyl acetal.
The Phenyl Ketone Moiety
The phenyl group influences the reactivity of the adjacent carbonyl group. Through resonance, the phenyl group can delocalize the partial positive charge on the carbonyl carbon, which tends to decrease its electrophilicity and thus its reactivity towards nucleophiles when compared to aliphatic ketones.[6][7] However, the electron-withdrawing inductive effect of the phenyl group can slightly increase the acidity of the α-protons, which is relevant in reactions proceeding through an enol or enolate intermediate.[6] Phenyl ketones can undergo various photochemical reactions, often involving the triplet excited state.[8]
The α,α-Dichloroketone Core
α-Haloketones are known for their enhanced reactivity in nucleophilic substitution reactions compared to analogous alkyl halides.[9] This is due to the electron-withdrawing effect of the neighboring carbonyl group, which polarizes the carbon-halogen bond. α,α-Dichloroketones are valuable synthetic intermediates for the preparation of various heterocyclic compounds and other valuable organic molecules.[4][10]
The Diethyl Acetal Group
Acetals are versatile protecting groups for carbonyl compounds.[11] The diethyl acetal in 2,2-dichloro-3,3-diethoxy-1-phenylpropan-1-one is expected to be stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions to reveal the corresponding aldehyde.[11][12][13] The mechanism of acid-catalyzed acetal hydrolysis typically proceeds through an A-1 or A-2 mechanism, involving protonation of one of the alkoxy oxygens, followed by loss of an alcohol molecule to form an oxonium ion, which is then attacked by water.[12][14]
Potential Applications in Research and Development
Given its array of functional groups, 2,2-dichloro-3,3-diethoxy-1-phenylpropan-1-one holds potential as a versatile building block in organic synthesis and drug discovery.
-
Heterocyclic Synthesis: The α,α-dichloroketone moiety is a prime precursor for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles.
-
Asymmetric Synthesis: Reduction of the ketone could lead to a chiral alcohol, which could be used in the synthesis of enantiomerically pure compounds. A similar reduction has been performed on a fluorinated analog.[1][5]
-
Bioactive Molecule Scaffolds: The core structure could serve as a scaffold for the development of novel therapeutic agents. The presence of the dichlorinated center allows for further functionalization and exploration of structure-activity relationships.
Experimental Protocols (Proposed)
The following are proposed, generalized protocols for the synthesis and a key reaction of the title compound, based on established methodologies for analogous structures.
Proposed Synthesis: α,α-Dichlorination of 3,3-Diethoxy-1-phenylpropan-1-one
This protocol is adapted from general methods for the dichlorination of methyl ketones.[3][4]
Workflow Diagram:
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-Diethoxy-1-phenyl-1-propanone | C13H18O3 | CID 12492605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (PDF) Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination [academia.edu]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. osti.gov [osti.gov]
- 13. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
